(1R,2R)-2-Aminocyclohexanecarboxylic Acid

Catalog No.
S607553
CAS No.
5691-19-0
M.F
C7H13NO2
M. Wt
143.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2R)-2-Aminocyclohexanecarboxylic Acid

CAS Number

5691-19-0

Product Name

(1R,2R)-2-Aminocyclohexanecarboxylic Acid

IUPAC Name

(1R,2R)-2-aminocyclohexane-1-carboxylic acid

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

InChI

InChI=1S/C7H13NO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6-/m1/s1

InChI Key

USQHEVWOPJDAAX-PHDIDXHHSA-N

SMILES

C1CCC(C(C1)C(=O)O)N

Synonyms

2-aminocyclohexanecarboxylic acid, 2-aminocyclohexanecarboxylic acid, (cis)-isomer, 2-aminocyclohexanecarboxylic acid, (cis-(+-))-isomer, 2-aminocyclohexanecarboxylic acid, (trans-(+-))-isomer, 2-NCHCA

Canonical SMILES

C1CCC(C(C1)C(=O)O)N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C(=O)O)N

Organic Synthesis

(1R,2R)-2-Aminocyclohexanecarboxylic Acid serves as a valuable chiral building block for the synthesis of complex molecules due to its readily modifiable functional groups: a carboxylic acid group and an amine group. These functional groups allow for various chemical transformations, enabling the construction of diverse scaffolds relevant to drug discovery and material science [].

One prominent example involves its use in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides. By incorporating (1R,2R)-2-Aminocyclohexanecarboxylic Acid into the peptidomimetic backbone, researchers can create molecules with improved stability and bioavailability compared to natural peptides [].

Medicinal Chemistry

The unique properties of (1R,2R)-2-Aminocyclohexanecarboxylic Acid make it a promising candidate for developing new pharmaceutical agents. Its chiral nature allows researchers to target specific biological processes by interacting with receptors or enzymes in a stereospecific manner [].

A2A is a non-naturally occurring carboxylic acid. Carboxylic acids are organic compounds containing a carboxyl group (COOH) []. The (1R,2R) designation refers to the stereochemistry of the molecule, indicating the specific spatial arrangement of its atoms.


Molecular Structure Analysis

A2A's structure features a cyclohexane ring (a six-carbon ring with single bonds) with an amine group (NH2) attached at the second carbon (C2) and a carboxylic acid group at C2 as well. The (1R,2R) configuration specifies that the amine and the carboxylic acid substituents are both on the same side of the ring and below the plane of the ring [].


Chemical Reactions Analysis

A2A is valuable as a precursor for the synthesis of more complex molecules. Due to its reactive amine and carboxylic acid groups, it can undergo various transformations, including:

  • Condensation reactions: A2A can react with other amine or carboxylic acid containing molecules to form amides or peptides [].
  • Reductive amination reactions: A2A can be converted to a new amine by reacting with a carbonyl compound (C=O) [].

These reactions are essential steps in the synthesis of various molecules of interest in scientific research, such as pharmaceuticals and functional materials [, ].


Physical And Chemical Properties Analysis

Specific data on A2A's melting point, boiling point, and solubility is not readily available. However, based on its structure, it is expected to be a colorless solid with moderate solubility in water and organic solvents like ethanol or methanol due to the presence of both the polar carboxylic acid and amine groups [].

XLogP3

-1.5

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(1R,2R)-2-aminocyclohexane-1-carboxylic acid

Dates

Modify: 2023-08-15

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